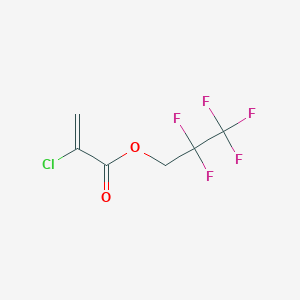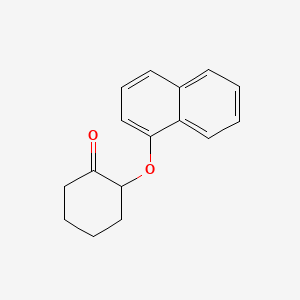
2-(1-Naphthyloxy)-1-cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthyloxy)-1-cyclohexanone: is an organic compound that features a naphthyl group attached to a cyclohexanone moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyloxy)-1-cyclohexanone typically involves the reaction of 1-naphthol with cyclohexanone under specific conditions. One common method is the use of phase transfer catalysts to facilitate the reaction between 1-naphthol and cyclohexanone . The reaction is usually carried out at elevated temperatures, around 70°C, using tetra-n-butyl ammonium bromide (TBAB) as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Naphthyloxy)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of 2-(1-Naphthyloxy)-1-cyclohexanol.
Substitution: Formation of various substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Naphthyloxy)-1-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthyloxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The naphthyl group may facilitate interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can influence the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Naphthyloxy)-2,3-epoxypropane: Similar structure with an epoxide group instead of a ketone.
2-(4-Chloro-1-naphthyloxy)methylphenylboronic acid: Contains a boronic acid group and a chlorinated naphthyl group.
Uniqueness
2-(1-Naphthyloxy)-1-cyclohexanone is unique due to its specific combination of a naphthyl ether and a cyclohexanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
73825-62-4 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxycyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,11,16H,3-4,9-10H2 |
Clave InChI |
XXGVNKBVPMFYFE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




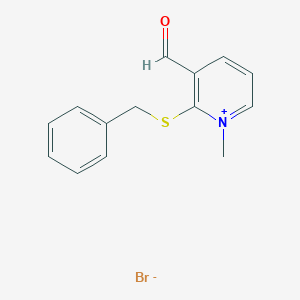

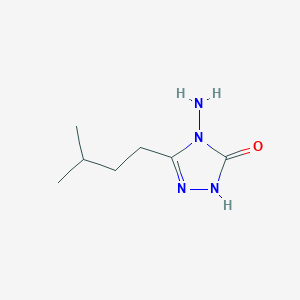
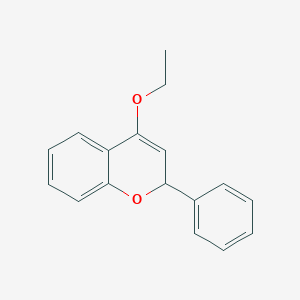
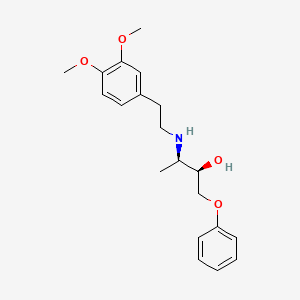
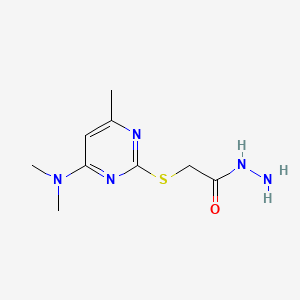
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
